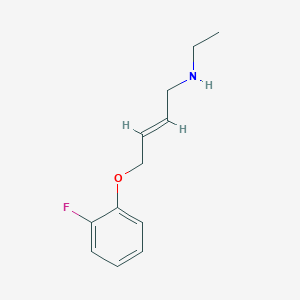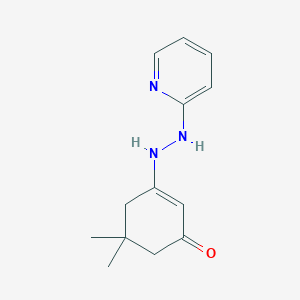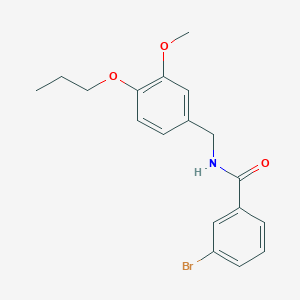
4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine, also known as MPPM, is a chemical compound that has gained significant attention in recent years due to its potential as a therapeutic agent. MPPM belongs to the class of morpholine derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways that are involved in disease progression. This compound has been reported to inhibit the activity of tyrosine kinases, which are involved in cancer cell proliferation. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound has some limitations, including its limited solubility in water and its instability under certain conditions.
Direcciones Futuras
There are several future directions for the research on 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine. One direction is to study the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, the potential of this compound as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases should be explored.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities and potential as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives is warranted to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine involves the reaction of 3-phenylpropenal and N-methylmorpholine in the presence of a catalyst. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent. The purity of this compound can be enhanced by using chromatographic techniques such as column chromatography or high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
4-(2-methyl-3-phenyl-2-propen-1-yl)morpholine has been extensively studied for its potential as a therapeutic agent for various diseases. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential as an anti-inflammatory agent and for the treatment of Alzheimer's disease. The diverse biological activities of this compound make it a promising candidate for drug development.
Propiedades
IUPAC Name |
4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-13(11-14-5-3-2-4-6-14)12-15-7-9-16-10-8-15/h2-6,11H,7-10,12H2,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWROGOIYEQJXCD-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{N-[(4-tert-butylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5124166.png)

![2-[(2,4-dinitrophenyl)thio]thiophene](/img/structure/B5124176.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetate](/img/structure/B5124190.png)
![N-[2-(butylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5124196.png)
![2,5-dichloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5124201.png)


![1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5124216.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B5124228.png)

![N-{2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5124243.png)
